molecular formula C11H9N3O4S B2792180 Methyl 3-(6-hydroxypyrimidine-4-carboxamido)thiophene-2-carboxylate CAS No. 2034578-40-8

Methyl 3-(6-hydroxypyrimidine-4-carboxamido)thiophene-2-carboxylate

Cat. No.: B2792180
CAS No.: 2034578-40-8
M. Wt: 279.27
InChI Key: KIEQPCREWNTJJG-UHFFFAOYSA-N
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Description

Methyl 3-(6-hydroxypyrimidine-4-carboxamido)thiophene-2-carboxylate: is a complex organic compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a thiophene ring, a pyrimidine ring, and a carboxylate group, making it a versatile molecule in various chemical reactions and applications.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with thiophene-2-carboxylate and 6-hydroxypyrimidine-4-carboxamide as the primary starting materials.

  • Reaction Conditions: The reaction involves coupling these two compounds under specific conditions, often requiring a catalyst and a solvent. Common catalysts include palladium or nickel-based catalysts, and solvents like dimethylformamide (DMF) or dichloromethane (DCM) are frequently used.

  • Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors or large-scale batch reactors to ensure consistent product quality and yield. Process optimization techniques are employed to maximize efficiency and minimize waste.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Substitution reactions, particularly nucleophilic substitution, are common. Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are used to facilitate these reactions.

Common Reagents and Conditions:

  • Oxidation: KMnO4, CrO3, in an acidic or neutral medium.

  • Reduction: LiAlH4, NaBH4, in anhydrous ether or THF.

  • Substitution: NaOH, K2CO3, in polar aprotic solvents like DMSO or DMF.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones, or alcohols.

  • Reduction: Alcohols or amines.

  • Substitution: Amides, esters, or ethers.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It has shown potential in biological studies, particularly in the development of new drugs and therapeutic agents. Medicine: Research is ongoing to explore its use in treating various diseases, including cancer and inflammatory conditions. Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Methyl 3-(6-hydroxypyrimidine-4-carboxamido)thiophene-2-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the application and the specific biological system involved.

Comparison with Similar Compounds

  • Methyl 3-(4-hydroxypyrimidine-6-carboxamido)thiophene-2-carboxylate

  • Methyl 3-(6-hydroxypyrimidine-2-carboxamido)thiophene-4-carboxylate

  • Methyl 3-(6-hydroxypyrimidine-4-carboxamido)thiophene-4-carboxylate

Uniqueness: Compared to similar compounds, Methyl 3-(6-hydroxypyrimidine-4-carboxamido)thiophene-2-carboxylate stands out due to its specific arrangement of functional groups, which can influence its reactivity and biological activity. This unique structure allows for distinct interactions with biological targets, making it a valuable compound in research and industry.

Properties

IUPAC Name

methyl 3-[(6-oxo-1H-pyrimidine-4-carbonyl)amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O4S/c1-18-11(17)9-6(2-3-19-9)14-10(16)7-4-8(15)13-5-12-7/h2-5H,1H3,(H,14,16)(H,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIEQPCREWNTJJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=O)C2=CC(=O)NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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